molecular formula C11H14O2 B8360001 7-Methoxy-6-methyl-indan-4-ol

7-Methoxy-6-methyl-indan-4-ol

Cat. No. B8360001
M. Wt: 178.23 g/mol
InChI Key: NGZHIEVWEDVAEB-UHFFFAOYSA-N
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Patent
US08378118B2

Procedure details

The stirred solution of 7-methoxy-6-methyl-indan-4-carbaldehyde (1.0 gm, 0.0060 mole) in Methanol (20 ml), Sulphuric acid (0.6 ml) was added at room temperature. To the reaction mixture, 30% Hydrogen peroxide (1.6 ml) was added and stirred for 1 hour at 0° C. Methanol was distilled under vacuum and the residue was dissolved in Ethylacetate (50 ml), further ethyl acetate layer was washed with water and evaporated to give a crude product, which upon triturating with Hexane give 600 mg title compound as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][C:7]=2[C:6](C=O)=[CH:5][C:4]=1[CH3:14].[OH:15]O>CO.S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][C:7]=2[C:6]([OH:15])=[CH:5][C:4]=1[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=2CCCC12)C=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Ethylacetate (50 ml)
WASH
Type
WASH
Details
further ethyl acetate layer was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
upon triturating with Hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=2CCCC12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.